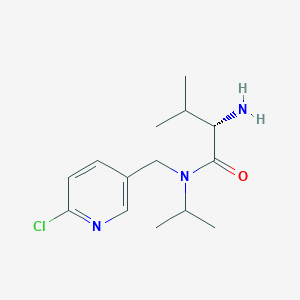

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide

Description

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide (CAS: 1354010-54-0) is a chiral amide compound with a molecular formula of C₁₃H₂₁ClN₄O and a molar mass of 284.78 g/mol . Its structure features:

- An (S)-configured amino group at the second carbon of the butyramide backbone.

- A 6-chloro-pyridin-3-ylmethyl substituent on the nitrogen, introducing aromaticity and halogen-mediated electronic effects.

- An isopropyl group as the second nitrogen substituent, contributing steric bulk and hydrophobicity.

Properties

IUPAC Name |

(2S)-2-amino-N-[(6-chloropyridin-3-yl)methyl]-3-methyl-N-propan-2-ylbutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O/c1-9(2)13(16)14(19)18(10(3)4)8-11-5-6-12(15)17-7-11/h5-7,9-10,13H,8,16H2,1-4H3/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRGBYEXCKWGZDG-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(CC1=CN=C(C=C1)Cl)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(CC1=CN=C(C=C1)Cl)C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminopyridine with an appropriate α-bromoketone under microwave irradiation. This method is solvent- and catalyst-free, making it environmentally benign and efficient .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted pyridine derivatives.

Scientific Research Applications

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide involves its interaction with specific molecular targets. It may act on nicotinic acetylcholine receptors, leading to nervous stimulation and subsequent physiological effects . The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares the target compound with structurally related amides, highlighting substituent variations and molecular properties:

Note: Molecular formulas and masses for some analogs are inferred from structural data in references.

Functional and Electronic Properties

- Aromatic vs. Aliphatic Substituents: The 6-chloro-pyridin-3-ylmethyl group in the target compound enables π-π stacking interactions and dipole-dipole interactions due to its aromaticity and electron-withdrawing Cl . In contrast, benzyl or pyrrolidinyl substituents (e.g., in ) prioritize hydrophobic interactions or hydrogen bonding via tertiary amines.

- The (R)-1-benzyl-pyrrolidin-3-yl substituent () introduces an additional chiral center, which may enhance selectivity in asymmetric catalysis or receptor binding.

Synthetic Accessibility :

- The synthesis of halogenated pyridinylmethyl derivatives (target compound) may require specialized coupling reagents, whereas benzyl or pyrrolidinyl analogs () could be synthesized via standard alkylation or reductive amination protocols.

Biological Activity

(S)-2-Amino-N-(6-chloro-pyridin-3-ylmethyl)-N-isopropyl-3-methyl-butyramide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 283.80 g/mol. The compound features a chiral center, indicating that it can exist in different stereoisomeric forms, which may influence its biological activity.

Key Structural Features:

- Chiral Center: The (S) configuration suggests specific stereochemical properties.

- Chloropyridine Moiety: The presence of the 6-chloro-pyridine group is crucial for its biological interactions.

Synthesis

The synthesis of this compound can be achieved through various chemical pathways. These methods typically involve the introduction of the chloropyridine moiety into a suitable amine precursor followed by subsequent reactions to form the final amide structure.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications.

Pharmacological Profile

-

Antimicrobial Activity:

- Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The chloropyridine moiety may enhance this activity by interacting with microbial cell membranes.

-

Cytotoxicity:

- Research indicates that certain derivatives of pyridine-containing compounds can exhibit cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.

-

Enzyme Inhibition:

- Some studies have shown that related compounds can act as inhibitors of key enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like diabetes or obesity.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A | Investigated the antimicrobial activity of chloropyridine derivatives, noting significant inhibition against Gram-positive bacteria. |

| Study B | Evaluated the cytotoxicity of similar compounds on human cancer cell lines, revealing IC50 values in the micromolar range. |

| Study C | Focused on enzyme inhibition assays, demonstrating potential for modulating metabolic enzymes related to obesity. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.